molecular formula C17H12KN3O2 B12432181 Potassium 3-[1-phenyl-3-(pyridin-3-yl)pyrazol-4-yl]prop-2-enoate

Potassium 3-[1-phenyl-3-(pyridin-3-yl)pyrazol-4-yl]prop-2-enoate

Cat. No.: B12432181
M. Wt: 329.39 g/mol
InChI Key: WVWCTDCWRWTLEA-UHFFFAOYSA-M
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Description

Potassium 3-[1-phenyl-3-(pyridin-3-yl)pyrazol-4-yl]prop-2-enoate is a chemical compound with the molecular formula C17H13N3O2K. It is a potassium salt of a pyrazole derivative, which is known for its diverse applications in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-[1-phenyl-3-(pyridin-3-yl)pyrazol-4-yl]prop-2-enoate typically involves the condensation of 1-phenyl-3-(pyridin-3-yl)pyrazole with an appropriate acrylate derivative under basic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Potassium 3-[1-phenyl-3-(pyridin-3-yl)pyrazol-4-yl]prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium 3-[1-phenyl-3-(pyridin-3-yl)pyrazol-4-yl]prop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium 3-[1-phenyl-3-(pyridin-3-yl)pyrazol-4-yl]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 3-[1-phenyl-3-(pyridin-2-yl)pyrazol-4-yl]prop-2-enoate
  • Potassium 3-[1-phenyl-3-(pyridin-4-yl)pyrazol-4-yl]prop-2-enoate
  • Potassium 3-[1-phenyl-3-(quinolin-3-yl)pyrazol-4-yl]prop-2-enoate

Uniqueness

Potassium 3-[1-phenyl-3-(pyridin-3-yl)pyrazol-4-yl]prop-2-enoate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .

Properties

IUPAC Name

potassium;3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2.K/c21-16(22)9-8-14-12-20(15-6-2-1-3-7-15)19-17(14)13-5-4-10-18-11-13;/h1-12H,(H,21,22);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWCTDCWRWTLEA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=CC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=CC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12KN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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